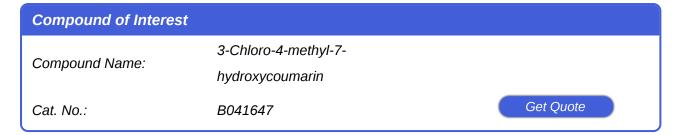


Discovery and history of 3-Chloro-4-methyl-7-hydroxycoumarin

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An In-depth Technical Guide to 3-Chloro-4-methyl-7-hydroxycoumarin

This technical guide provides a comprehensive overview of **3-Chloro-4-methyl-7-hydroxycoumarin**, a molecule of interest in the fields of biochemistry and drug development. The guide details its discovery and history, chemical synthesis, physicochemical properties, and biological activities, with a focus on its enzyme inhibitory and antioxidant properties. Experimental protocols and pathway diagrams are included to provide a practical resource for researchers, scientists, and drug development professionals.

Discovery and History

The history of **3-Chloro-4-methyl-7-hydroxycoumarin**, also known as Chlorferon, is intrinsically linked to the development and use of the organophosphate pesticide coumaphos. [1][2] Coumaphos was introduced in the mid-1950s as an ectoparasiticide for livestock to control ticks, mites, flies, and fleas.[1][2][3]

3-Chloro-4-methyl-7-hydroxycoumarin was identified as a major metabolite and hydrolysis product of coumaphos.[4] Its discovery, therefore, followed the widespread use and subsequent metabolic and environmental studies of coumaphos. While the precise date of its first isolation or synthesis is not readily available in the public domain, its significance grew with the need to understand the metabolism and environmental fate of its parent compound. In the United States, coumaphos was registered as a pesticide in 1979 and underwent reregistration in 2006.



Chemical Properties and Synthesis

3-Chloro-4-methyl-7-hydroxycoumarin is an organochlorine compound derived from 4-methylumbelliferone.[6] It is a white to off-white solid with a melting point of 240-244 °C.[6]

Physicochemical Properties

Property	Value	Reference
CAS Number	6174-86-3	[6]
Molecular Formula	C10H7CIO3	[6]
Molecular Weight	210.61 g/mol	[6]
Melting Point	240-244 °C	[6]
Appearance	White to off-white powder [6]	
Synonyms	Chlorferon, 3-Chloro-4- methylumbelliferone	[6][7]

Chemical Synthesis

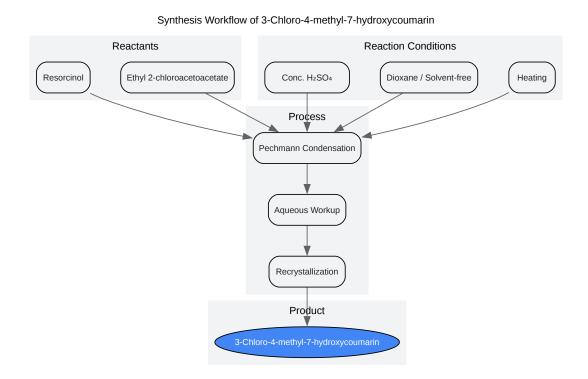
The synthesis of **3-Chloro-4-methyl-7-hydroxycoumarin** is typically achieved through a Pechmann condensation reaction.[8][9] This method involves the condensation of a phenol with a β -ketoester in the presence of an acid catalyst.

A general procedure for the synthesis of 7-hydroxy-4-methylcoumarin derivatives via Pechmann condensation is as follows:

- Reaction Setup: A solution of resorcinol (1 equivalent) in a suitable solvent (e.g., dioxane or solvent-free) is prepared in a reaction vessel equipped with a stirrer and a thermometer.[8]
- Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is slowly added to the cooled reaction mixture (0-10 °C).[8]
- Addition of β-Ketoester: Ethyl 2-chloroacetoacetate (1.2 equivalents) is added dropwise to the mixture while maintaining the temperature.



- Reaction: The reaction mixture is then heated (e.g., to 60 °C) and stirred for several hours to allow the condensation and cyclization to occur.[8]
- Workup: After the reaction is complete, the mixture is poured into cold water to precipitate
 the crude product.
- Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final product.[8]



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Caption: Synthesis of **3-Chloro-4-methyl-7-hydroxycoumarin** via Pechmann Condensation.

Biological Activity

3-Chloro-4-methyl-7-hydroxycoumarin has been shown to exhibit several biological activities, including enzyme inhibition and antioxidant effects. It is recognized for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as moderate to weak α -glucosidase inhibitory and antioxidant scavenging activity.[4]

Cholinesterase Inhibition

As a coumarin derivative, this compound is of interest for its potential to inhibit cholinesterases. Such inhibition increases the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy for conditions like Alzheimer's disease.[10]

A common method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.[11]

- Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and a solution of acetylcholinesterase enzyme.
- Assay Procedure:
 - In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the AChE solution.
 - Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
 - Initiate the reaction by adding the DTNB and ATCI solutions.
 - Measure the absorbance at 412 nm at regular intervals.
- Data Analysis: The rate of the reaction is determined by the change in absorbance over time.
 The percentage of inhibition is calculated by comparing the reaction rates in the presence



and absence of the inhibitor. The IC_{50} value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

α-Glucosidase Inhibition

 α -Glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels.

- Reagent Preparation: Prepare a phosphate buffer (pH 6.8), a solution of α-glucosidase, and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[12]
- Assay Procedure:
 - \circ In a 96-well plate, add the phosphate buffer, the test compound solution, and the α -glucosidase solution.
 - Incubate the mixture for a specific time (e.g., 10 minutes) at a set temperature (e.g., 37
 °C).
 - Start the reaction by adding the pNPG solution.
 - After a further incubation period (e.g., 20 minutes), stop the reaction by adding a solution of sodium carbonate.[12]
 - Measure the absorbance of the resulting p-nitrophenol at 405 nm.
- Data Analysis: The inhibitory activity is calculated based on the reduction in absorbance compared to a control without the inhibitor. The IC₅₀ value is determined from a doseresponse curve.

Antioxidant Activity

The antioxidant potential of coumarin derivatives is often evaluated by their ability to scavenge free radicals.

 Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol.



Assay Procedure:

- In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at a wavelength around 517 nm.
- Data Analysis: The scavenging activity is determined by the decrease in absorbance of the DPPH solution. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.

Quantitative Data on Related Coumarin Derivatives

While specific IC₅₀ values for **3-Chloro-4-methyl-7-hydroxycoumarin** are not readily available in the cited literature, the following table presents data for other coumarin derivatives to provide context for the potential activity of this class of compounds.

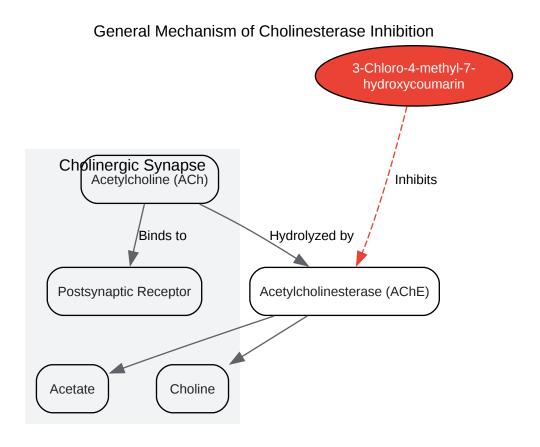
Compound Class	Target Enzyme/Assay	IC50 Range	Reference
7-Hydroxycoumarin Derivatives	Acetylcholinesterase (AChE)	1.6 μM - 442 μM	[13][14]
Coumarin Derivatives	Butyrylcholinesterase (BChE)	2.0 nM - 442 μM	[14]
Hydroxycoumarin Derivatives	α-Glucosidase	589 nM - 4.81 μM	[15]
Coumarin Derivatives	DPPH Radical Scavenging	IC₅₀ values vary widely	[16][17][18]

Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by **3-Chloro-4-methyl-7-hydroxycoumarin**. However,



based on its primary biological activity as a cholinesterase inhibitor, its mechanism of action can be illustrated.



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Caption: Inhibition of Acetylcholinesterase by **3-Chloro-4-methyl-7-hydroxycoumarin**.

By inhibiting acetylcholinesterase, **3-Chloro-4-methyl-7-hydroxycoumarin** prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine and prolonged stimulation of postsynaptic receptors, which is the basis for its potential therapeutic effects in neurodegenerative diseases.

Conclusion



3-Chloro-4-methyl-7-hydroxycoumarin is a coumarin derivative with a history tied to the pesticide coumaphos. Its synthesis is well-established, and it exhibits a range of interesting biological activities, most notably the inhibition of cholinesterases and α -glucosidase, as well as antioxidant properties. While further research is needed to fully elucidate its specific mechanisms of action and potential therapeutic applications, this guide provides a solid foundation of its known chemical and biological properties for researchers and drug development professionals.

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